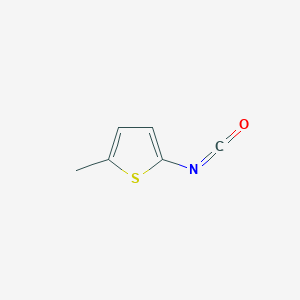

2-Isocyanato-5-methylthiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Isocyanato-5-methylthiophene is an organic compound with the molecular formula C6H5NOS . It is a building block containing an isocyanate group .

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Isocyanato-5-methylthiophene, often involves heterocyclization of various substrates . A specific synthesis method for a similar compound, methyl (S)-2-isocyanato-3-phenylpropanoate, has been reported .Molecular Structure Analysis

The molecular structure of 2-Isocyanato-5-methylthiophene has been analyzed using a molecular jet Fourier transform microwave spectrometer . The spectrum was assigned to the syn-conformer of the molecule .Chemical Reactions Analysis

Thiophene derivatives, including 2-Isocyanato-5-methylthiophene, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

2-Isocyanato-5-methylthiophene has an average mass of 139.175 Da and a monoisotopic mass of 139.009186 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene-based analogs, including “2-Isocyanato-5-methylthiophene”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been reported to possess anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives also exhibit antimicrobial properties . This makes “2-Isocyanato-5-methylthiophene” a potential candidate for the development of new antimicrobial agents.

Anticancer Agents

Thiophene derivatives, including “2-Isocyanato-5-methylthiophene”, have been used as raw materials in the synthesis of anticancer agents .

Anti-Atherosclerotic Agents

2-Octylthiophene, a derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This suggests that “2-Isocyanato-5-methylthiophene” could also have potential applications in this area.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “2-Isocyanato-5-methylthiophene” could be used in the development of new organic semiconductors.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes “2-Isocyanato-5-methylthiophene” a potential candidate for the development of new corrosion inhibitors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-Isocyanato-5-methylthiophene” could be used in the development of new OLEDs.

Wirkmechanismus

Target of Action

It is used in the preparation of p38 kinase inhibitors , suggesting that it may interact with kinases or related proteins.

Mode of Action

Given its use in the synthesis of kinase inhibitors , it may interact with these enzymes, potentially altering their activity and affecting downstream signaling pathways.

Biochemical Pathways

, its role in the synthesis of p38 kinase inhibitors suggests it may influence pathways regulated by these kinases. p38 kinases are involved in cellular responses to stress and inflammation, so inhibition of these kinases can have broad effects on cellular function .

Result of Action

As a component in the synthesis of p38 kinase inhibitors, it may contribute to the inhibition of these kinases and the downstream effects of this inhibition .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 2-Isocyanato-5-methylthiophene and other thiophene derivatives could include further exploration of their synthesis methods, molecular structure analysis, and potential applications . The ongoing benchmarking effort comparing the experimental values of the rotational constants to those derived from quantum chemical calculations could also provide valuable insights .

Eigenschaften

IUPAC Name |

2-isocyanato-5-methylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOUGUHTXIYXLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469676 |

Source

|

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-5-methylthiophene | |

CAS RN |

76536-99-7 |

Source

|

| Record name | 2-Isocyanato-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)